molecular formula C24H22N4O4 B15006802 1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]

1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]

Cat. No.: B15006802
M. Wt: 430.5 g/mol
InChI Key: RSALCXDTGKDEAU-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is a complex organic compound featuring a furan ring, a biphenyl structure, and a urea moiety

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)phenyl]phenyl]urea

InChI

InChI=1S/C24H22N4O4/c29-23(25-15-21-3-1-13-31-21)27-19-9-5-17(6-10-19)18-7-11-20(12-8-18)28-24(30)26-16-22-4-2-14-32-22/h1-14H,15-16H2,(H2,25,27,29)(H2,26,28,30)

InChI Key

RSALCXDTGKDEAU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA typically involves multi-step organic reactions. One common approach is the reaction of furan-2-ylmethylamine with 4’-isocyanato-[1,1’-biphenyl]-4-ylamine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A simpler compound with a similar furan ring structure.

    Biphenyl-4-ylamine: Contains the biphenyl moiety found in the target compound.

    Urea Derivatives: Various urea derivatives with different substituents can be compared for their chemical and biological properties.

Uniqueness

3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is unique due to its combination of furan, biphenyl, and urea functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

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